molecular formula C24H16ClFN4O3 B2933907 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1357712-64-1

2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B2933907
CAS No.: 1357712-64-1
M. Wt: 462.87
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Description

2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a heterocyclic compound featuring a fused triazoloquinazoline-dione core. Its structure includes:

  • Triazolo[4,3-a]quinazoline-dione backbone: A bicyclic system combining a 1,2,4-triazole ring fused to a quinazoline-dione moiety, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
  • Substituents:
    • A 3-chlorophenyl group attached via a 2-oxoethyl chain at position 2.
    • A 4-fluorobenzyl group at position 3.

      These substituents are hypothesized to enhance target binding and metabolic stability, as halogenated aromatic groups often improve lipophilicity and receptor interactions .

The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution or condensation, similar to methods used for structurally related triazoloquinazoline derivatives .

Properties

CAS No.

1357712-64-1

Molecular Formula

C24H16ClFN4O3

Molecular Weight

462.87

IUPAC Name

2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

InChI

InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2

SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or similar reagents, followed by cyclization.

    Functional Group Introduction: The chlorophenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be added via a Friedel-Crafts acylation reaction, while the fluorobenzyl group can be introduced through a nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Medicinally, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Core Diversity: The target compound’s triazoloquinazoline-dione core distinguishes it from analogs like triazolopyridazinone () or triazolopyrazine (), which may alter binding kinetics due to ring size and electronic properties .

Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with 2,4-difluorophenyl in ’s Compound 2. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could enhance hydrophobic interactions but reduce electronic effects . The 4-fluorobenzyl group may improve metabolic stability over non-fluorinated analogs, as fluorination often reduces oxidative degradation .

Functional Groups : Sulfanyl linkages () and piperazine moieties () in analogs suggest divergent pharmacological targets, such as enzyme inhibition vs. receptor modulation .

Biological Activity

The compound 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a member of the triazole and quinazoline family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H17ClFN4O3\text{C}_{19}\text{H}_{17}\text{Cl}\text{F}\text{N}_{4}\text{O}_{3}

Antibacterial Activity

Research indicates that derivatives of quinazoline and triazole exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have demonstrated activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups such as fluorine or chlorine enhances this activity by increasing the lipophilicity and bioavailability of the compounds.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BE. coli64 µg/mL

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. A recent study screened a library of compounds and identified that similar structures to our target compound showed promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis through the inhibition of specific kinases involved in cell proliferation.

Case Study:
In a study conducted by Fayad et al. (2019), a novel anticancer compound was identified through screening multicellular spheroids. The findings suggested that triazole derivatives could effectively inhibit tumor growth in vitro, with IC50 values ranging from 0.5 to 5 µM depending on the cancer type.

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds containing triazole rings can act as effective inhibitors of acetylcholinesterase (AChE). This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

CompoundEnzyme TargetIC50 Value
Compound CAChE0.23 µM
Compound DButyrylcholinesterase (BuChE)31.8 µM

The biological activity of 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may bind to the active site of enzymes like AChE and BuChE, preventing substrate hydrolysis.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Some derivatives increase ROS production within cells, triggering oxidative stress and subsequent cell death.

Q & A

Basic Research Questions

Q. How can a multi-step synthetic route for this compound be designed, considering its structural complexity?

  • Methodology : Begin with core scaffold assembly using modular synthesis. For example, details a 11-step synthesis for a structurally related quinazoline derivative, involving sequential coupling of halogenated aromatic precursors (e.g., 3-chloro-2-fluorophenylamine) with heterocyclic intermediates. Key steps include:

  • Condensation of substituted benzyl halides with hydrazine derivatives to form triazole rings.
  • Cyclization under acidic conditions (e.g., POCl₃) to form the quinazoline-dione core.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by TLC .
    • Optimization : Adjust reaction times and stoichiometry to improve yields, as seen in , where yields for triazoloquinazolines ranged from 39.5% to 72% depending on substituent reactivity .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For instance, reports specific δ values (e.g., 7.2–8.1 ppm for aromatic protons) and coupling patterns to distinguish between fluorobenzyl and chlorophenyl groups .
  • LC-MS : Confirm molecular weight (e.g., m/z = 492.1 [M+H]+ for a similar triazoloquinazoline) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in for a triazolothiadiazine derivative .

Q. How should preliminary in vitro bioactivity assays be structured to evaluate this compound?

  • Methodology :

  • Antibacterial testing : Follow protocols in , using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in MIC assays with serial dilutions (1–128 µg/mL) .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s pharmacophore for target binding?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). highlights AI-driven tools like COMSOL Multiphysics for simulating binding dynamics .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from to predict optimal substituents .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What strategies address low synthetic yields in the final cyclization step?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to accelerate cyclization, as in for a quinazolinone synthesis .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus toluene, noting yield improvements in when using DMF .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes, as applied in for triazolopyrazine derivatives .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

  • Methodology :

  • Meta-analysis : Compile IC₅₀/MIC values from multiple studies (e.g., vs. 12) and assess variability using ANOVA .
  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .
  • Structural analogs : Compare bioactivity trends with derivatives in to identify substituent-dependent activity cliffs .

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